2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Description
Molecular Architecture and Functional Groups
The molecular architecture of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is characterized by a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound contains a five-membered pyrazole heterocycle bearing a methyl group at position 5 and a nitro group at position 3. The pyrazole ring system connects to a benzaldehyde moiety through a methoxy bridge, creating a complex three-dimensional structure with multiple sites for chemical reactivity.
The pyrazole ring system exhibits characteristic aromatic properties with two nitrogen atoms positioned at adjacent carbons within the five-membered ring. The methyl substituent at position 5 provides electron-donating properties, while the nitro group at position 3 serves as a strong electron-withdrawing group, creating an electronic imbalance that influences the overall reactivity pattern. This electronic distribution affects the charge density across the pyrazole ring and subsequently impacts the compound's chemical behavior.
The methoxy linker (-OCH₂-) connecting the pyrazole and benzaldehyde components introduces conformational flexibility to the molecule. This bridge allows for rotation around the carbon-oxygen bonds, potentially leading to different spatial arrangements of the aromatic systems. The benzaldehyde moiety contributes an aldehyde functional group (-CHO) at the ortho position relative to the methoxy substituent, providing additional sites for chemical transformation and intermolecular interactions.
Physical properties of the compound include a calculated density of 1.4 ± 0.1 grams per cubic centimeter and a boiling point of 478.7 ± 40.0 degrees Celsius at 760 millimeters of mercury pressure. The polarizability value of 26.7 ± 0.5 × 10⁻²⁴ cubic centimeters indicates significant molecular polarization potential, which influences intermolecular interactions and solubility characteristics.
Isomerism and Stereochemical Considerations
Pyrazole compounds exhibit remarkable isomeric diversity, particularly through annular tautomerism, which represents a fundamental structural feature of this heterocyclic system. The tautomeric behavior in pyrazole derivatives involves the migration of hydrogen atoms between nitrogen positions, leading to distinct structural forms with different electronic properties. In substituted pyrazoles like this compound, the presence of electron-withdrawing and electron-donating groups significantly influences tautomeric equilibria.
Research on similar pyrazole systems demonstrates that the preferred tautomeric form depends on the nature and position of substituents attached to the pyrazole ring. The presence of a nitro group at position 3 and a methyl group at position 5 creates an asymmetric electronic environment that favors specific tautomeric arrangements. The nitro group, being strongly electron-withdrawing, influences the electron density distribution across the ring system and affects the relative stability of different tautomeric forms.
Experimental studies using nuclear magnetic resonance spectroscopy and X-ray crystallography on related pyrazole derivatives reveal that compounds with nitro substituents typically adopt tautomeric forms where the nitrogen lone pair is positioned further from the electron-withdrawing group. This principle suggests that this compound likely favors the tautomer where the hydrogen atom is positioned to minimize electronic repulsion with the nitro group.
The conformational flexibility introduced by the methoxy linker adds another dimension to the stereochemical considerations. Rotation around the C-O bonds can generate different conformational isomers, each with distinct three-dimensional arrangements of the pyrazole and benzaldehyde components. These conformational variations can influence intermolecular interactions, crystal packing arrangements, and overall molecular stability.
Crystallographic Characterization
Crystallographic analysis of pyrazole derivatives provides crucial insights into solid-state molecular arrangements and intermolecular interactions that govern crystal packing. Studies of related pyrazole compounds reveal characteristic hydrogen bonding patterns that significantly influence crystal structure formation. The presence of nitrogen atoms in the pyrazole ring creates opportunities for both hydrogen bond donation and acceptance, leading to complex three-dimensional hydrogen bonding networks.
X-ray crystallographic investigations of similar nitro-pyrazole compounds demonstrate that these molecules typically organize into specific packing arrangements through a combination of hydrogen bonding and π-π stacking interactions. The crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide, which shares structural similarities with the target compound, crystallizes in the monoclinic space group P2₁/c with specific unit cell dimensions. This crystallographic information provides a framework for understanding the potential solid-state behavior of this compound.
The intermolecular interactions in pyrazole crystal structures frequently involve N-H···N hydrogen bonds between pyrazole rings, creating extended hydrogen bonding networks that stabilize the crystal lattice. Additionally, the presence of nitro groups introduces opportunities for C-H···O contacts and other weak intermolecular interactions that contribute to crystal stability. The aldehyde functionality in the target compound provides another potential site for hydrogen bonding interactions, particularly through C-H···O contacts with neighboring molecules.
Crystallographic data from related compounds suggest that the methoxy linker may adopt specific conformational preferences in the solid state, influenced by the overall crystal packing requirements and intermolecular interaction patterns. The flexibility of this bridge allows the molecule to adjust its conformation to optimize intermolecular contacts while maintaining favorable intramolecular arrangements.
Comparative Analysis with Analogous Pyrazole Derivatives
Comparative structural analysis with related pyrazole derivatives reveals important trends in molecular architecture and electronic properties that characterize this class of compounds. The compound 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde, which differs from the target compound only in the position of the methoxy substituent on the benzene ring, provides valuable structural comparisons. Both compounds share the same molecular formula C₁₂H₁₁N₃O₄ and molecular weight of approximately 261.24 grams per mole, indicating identical elemental composition with different positional arrangements.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₁N₃O₄ | 261.237 | Ortho-positioned methoxy and aldehyde groups |
| 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde | C₁₂H₁₁N₃O₄ | 261.24 | Meta-positioned methoxy and aldehyde groups |
| 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | C₁₃H₁₂ClN₃O₄ | 309.7 | Additional chlorine substituent and methyl linker |
The positional isomerism between the 2- and 3-substituted benzaldehyde derivatives significantly affects their electronic properties and potential reactivity patterns. The ortho relationship between the methoxy and aldehyde groups in the target compound creates opportunities for intramolecular interactions that are absent in the meta-substituted isomer. These intramolecular contacts can influence molecular conformation, electronic distribution, and overall stability.
Studies of tautomeric behavior in related pyrazole systems demonstrate that compounds containing nitro substituents at position 3 and methyl groups at position 5 exhibit specific tautomeric preferences. The first example of desmotropy in azoles was documented for 3-methyl-4-nitropyrazole and its tautomer 5-methyl-4-nitropyrazole, where both tautomeric forms were isolated and characterized crystallographically. This research establishes important precedents for understanding tautomeric behavior in nitro-substituted pyrazoles.
The incorporation of halogen substituents, as observed in related compounds like 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, introduces additional electronic effects that modify the overall molecular properties. The presence of chlorine atoms enhances the electron-withdrawing character of the pyrazole ring system and can influence tautomeric equilibria, conformational preferences, and intermolecular interaction patterns.
Crystallographic studies of benzyl-pyrazole derivatives reveal that these compounds frequently adopt bilayer structures in the solid state, with pyrazole and phenyl aromatic systems organized into alternating layers. The pyrazole rings form parallel chains through N-H···N hydrogen bonding, while the aromatic systems engage in π-π stacking interactions. These structural motifs provide valuable insights into the potential solid-state behavior of this compound and related compounds.
Properties
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-9-6-12(15(17)18)13-14(9)8-19-11-5-3-2-4-10(11)7-16/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWXLCZCZDDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1COC2=CC=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following key steps:
- Preparation of 5-methyl-3-nitro-1H-pyrazole (pyrazole precursor)
- Preparation of 2-formylphenol (benzaldehyde precursor)
- Nucleophilic substitution to link the pyrazole and benzaldehyde moieties via a methoxy bridge
- Purification and characterization of the final product
Stepwise Overview
| Step | Reactants | Conditions | Solvent | Notes |
|---|---|---|---|---|
| 1 | 5-methyl-3-nitro-1H-pyrazole, 2-formylphenol | Basic conditions, heating | Dimethylformamide (DMF) | Nucleophilic substitution via methoxy linker |
| 2 | Product from step 1 | Purification | Ethanol or suitable solvent | Recrystallization or chromatography |
Detailed Laboratory Synthesis
Preparation of 5-methyl-3-nitro-1H-pyrazole
This precursor can be synthesized by nitration of 5-methylpyrazole using a nitrating agent (e.g., nitric acid) under controlled temperature to introduce the nitro group at the 3-position. The reaction is typically monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.
Synthesis of 2-formylphenol
2-formylphenol is a commercially available compound, but it can also be synthesized via formylation of phenol using the Reimer-Tiemann reaction, which employs chloroform and a base (such as sodium hydroxide).
Coupling Reaction
The core synthetic transformation involves the formation of a methoxy linkage between the benzaldehyde and the pyrazole ring. This is achieved by reacting 5-methyl-3-nitro-1H-pyrazole with 2-formylphenol in the presence of a base (such as potassium carbonate) in dimethylformamide. The reaction mixture is heated (typically between 80–120 °C) to facilitate the nucleophilic substitution, and progress is monitored by TLC.
Workup and Purification
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried (e.g., over anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography, depending on the desired purity and scale.
Reaction Scheme
5-methyl-3-nitro-1H-pyrazole + 2-formylphenol
|
(K2CO3, DMF, heat)
↓
this compound
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
- Melting point determination
Research Findings and Comparative Data
While direct comparative studies of yield and efficiency for this specific compound are limited in the public domain, the general synthetic approach is consistent with established methods for similar pyrazole derivatives. The use of DMF as a solvent and potassium carbonate as a base is well-documented for facilitating nucleophilic aromatic substitution reactions. Typical yields for such couplings range from 60% to 85%, depending on the purity of starting materials and reaction conditions.
Summary Table: Key Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction Temp | 80–120 °C | Higher temp may increase rate |
| Solvent | Dimethylformamide (DMF) | Polar aprotic, high boiling |
| Base | Potassium carbonate | Mild, effective for deprotonation |
| Yield | 60–85% | Depends on scale/purity |
| Purification | Recrystallization/Chromatography | Choice depends on scale |
| Characterization | NMR, IR, MS, Melting point | Standard analytical suite |
Notes and Considerations
- The described method is amenable to scale-up, although optimization may be required for industrial production.
- Reaction monitoring by TLC is crucial to ensure completion and minimize by-products.
- The choice of base and solvent can be adjusted depending on availability and environmental considerations.
- Final product purity is critical, especially for applications in medicinal chemistry, necessitating thorough purification and analytical confirmation.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrazole vs.
- Hybrid Systems: Quinoline- or benzofuran-linked derivatives (e.g., ) exhibit extended π-conjugation, enhancing binding affinity to biological targets like DNA or kinases .
Substituent Effects
- Nitro Group : The 3-nitro substituent in the target compound may improve metabolic stability but reduce solubility compared to hydroxyl-containing analogs (e.g., 2-hydroxy-6-...benzaldehyde in ).
- Positional Isomerism : The 3-methoxy isomer () may exhibit distinct crystallographic packing or hydrogen-bonding patterns compared to the 2-methoxy target compound.
Physicochemical Properties
Biological Activity
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The pyrazole ring structure is known for its diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
- Nitration : The methyl-substituted pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
- Methoxylation : The final step involves the methoxylation of the benzaldehyde derivative to yield the target compound.
Biological Activity
The biological activities of this compound have been evaluated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research has shown that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies indicate that derivatives with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds related to this compound have been shown to reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin . This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with findings indicating efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that related pyrazole compounds can inhibit the growth of pathogens such as E. coli and Aspergillus niger at specific concentrations .
The mechanisms underlying the biological activities of this compound involve several biochemical interactions:
- Enzyme Inhibition : The nitro group may participate in redox reactions, influencing enzyme activity related to cancer cell proliferation.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially leading to altered cellular signaling pathways.
- Oxidative Stress Induction : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of pyrazole analogs demonstrated significant reduction in tumor size in MDA-MB-231 xenograft models when treated with these compounds.
- Inflammatory Disease Models : In models of rheumatoid arthritis, pyrazole derivatives exhibited reduced joint inflammation and pain, suggesting their potential as therapeutic agents for chronic inflammatory conditions.
Q & A
Q. What are common synthetic routes for 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves:
- Step 1 : Reacting a substituted pyrazole (e.g., 5-methyl-3-nitro-1H-pyrazole) with a benzaldehyde derivative under reflux conditions in ethanol or methanol.
- Step 2 : Introducing a methoxy linker through nucleophilic substitution. For example, coupling 2-hydroxybenzaldehyde with a brominated pyrazole intermediate using a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
- Key Data : Reaction yields for similar compounds range from 65% to 85% under optimized conditions .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the aldehyde proton (~10 ppm) and pyrazole protons (δ 7.5–8.5 ppm) confirm connectivity. The methoxy group appears as a singlet (~3.8 ppm) .
- IR Spectroscopy : Stretching vibrations for the aldehyde (C=O, ~1720 cm⁻¹) and nitro group (NO₂, ~1520–1350 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 316.08 for C₁₃H₁₁N₃O₅) .
Q. What safety precautions are recommended during handling?
- Methodological Answer : While no specific hazards are reported for this compound, general precautions for nitro-containing and aldehyde derivatives apply:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is ideal for determining bond angles, torsion angles, and intermolecular interactions.
- Procedure : Grow crystals via slow evaporation (e.g., from DCM/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement in SHELXL provides R-factors < 0.05 for high-quality datasets .
- Key Findings : For related benzaldehyde-pyrazole hybrids, the nitro group adopts a planar geometry, and the pyrazole ring forms weak hydrogen bonds with the aldehyde oxygen .
Q. What strategies mitigate polymorphism during crystallization?
- Methodological Answer : Polymorphism can be controlled by:
- Solvent Screening : Use solvents with varying polarities (e.g., ethanol vs. acetonitrile).
- Additives : Introduce co-formers (e.g., carboxylic acids) to stabilize specific crystal forms.
- Temperature Gradients : Slow cooling (0.5°C/min) promotes thermodynamically stable polymorphs.
- Case Study : For the structurally similar compound GBT-440 (Voxelotor), Form I (monoclinic) and Form II (orthorhombic) were isolated using these methods .
Q. How does the nitro group influence bioactivity in related compounds?
- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent binding to biological targets (e.g., hemoglobin).
- In vitro Assays : Measure oxygen affinity (p50 values) using hemoglobin solutions. For GBT-440, EC₅₀ values of 8.2 µM (purified HbS) and 415 µM (whole blood) were observed .
- Mechanistic Insight : Nitro groups in pyrazole derivatives increase hydrogen bonding with protein residues, delaying hemoglobin polymerization .
Q. What computational methods predict reactivity of the aldehyde group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde's electrophilicity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
